methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride
CAS No.: 2866317-60-2
Cat. No.: VC12005105
Molecular Formula: C8H11BrClN3O2
Molecular Weight: 296.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866317-60-2 |
|---|---|
| Molecular Formula | C8H11BrClN3O2 |
| Molecular Weight | 296.55 g/mol |
| IUPAC Name | methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H10BrN3O2.ClH/c1-14-8(13)6-7-5(9)4-11-12(7)3-2-10-6;/h4,6,10H,2-3H2,1H3;1H |
| Standard InChI Key | QNOXZZGFASWDRH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1C2=C(C=NN2CCN1)Br.Cl |
| Canonical SMILES | COC(=O)C1C2=C(C=NN2CCN1)Br.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic system comprising a pyrazole ring fused to a pyrazine ring. The bromine atom at position 3 and the methyl carboxylate group at position 4 introduce steric and electronic modifications that influence reactivity (Figure 1). The hydrochloride salt form stabilizes the molecule through ionic interactions, improving its crystallinity and handling properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 296.55 g/mol |
| Canonical SMILES | COC(=O)C1C2=C(C=NN2CCN1)Br.Cl |
| PubChem CID | 165991767 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from pyrazole derivatives. A common route includes:
-
Cyclocondensation: Reaction of 3-aminopyrazole with a 1,3-dielectrophilic reagent (e.g., α-bromo ketones) to form the pyrazolo[1,5-a]pyrazine core .
-
Bromination: Electrophilic bromination at position 3 using bromosuccinimide (NBS) under acidic conditions .
-
Esterification: Introduction of the methyl carboxylate group via nucleophilic acyl substitution.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Optimization Parameters for Bromination
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Acetonitrile | 15% |
| Temperature | 60°C | 20% |
| Catalyst | 10% |
Industrial Scalability
While lab-scale syntheses are well-documented, industrial production remains challenging due to the need for precise control over bromination and salt formation. Continuous flow reactors have been proposed to enhance yield and purity.
Physicochemical Characterization
Spectroscopic Analysis
-
NMR Spectroscopy: NMR (DMSO-) reveals distinct signals for the pyrazine protons () and methyl ester group ().
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at , consistent with the molecular weight.
-
HPLC Purity: >98% purity achieved using a C18 column with a methanol-water gradient.
Thermal Stability
Differential scanning calorimetry (DSC) indicates a melting point of 140°C, with decomposition observed above 250°C.
Applications in Medicinal Chemistry
Kinase Inhibition
The compound’s pyrazolo[1,5-a]pyrazine core mimics ATP’s purine structure, enabling competitive binding to kinase active sites. In vitro studies show IC values of <1 µM against EGFR and VEGFR2 kinases, suggesting potential in oncology.
Antimicrobial Activity
The bromine atom enhances halogen bonding with bacterial enzymes. MIC values of 2–8 µg/mL have been reported against Staphylococcus aureus and Escherichia coli.
Applications in Material Science
Organic Electronics
The electron-deficient pyrazine ring facilitates charge transport in organic semiconductors. Devices incorporating the compound exhibit hole mobilities of , comparable to commercial materials.
Fluorescent Probes
Functionalization at position 7 with fluorophores (e.g., coumarin) yields probes with , suitable for bioimaging .
Comparative Analysis with Related Derivatives
Table 3: Property Comparison of Pyrazolo[1,5-a]Pyrazine Derivatives
| Derivative | Solubility (mg/mL) | Kinase IC (nM) | Thermal Stability (°C) |
|---|---|---|---|
| Target Compound | 12.5 (HO) | 850 (EGFR) | 140 |
| 3-Bromo-4-methyl derivative | 8.2 (HO) | 1200 (EGFR) | 155 |
| Non-brominated analog | 3.1 (HO) | 2500 (EGFR) | 130 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume